
N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of two chlorophenyl groups attached to a butenamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide typically involves the reaction of 3-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
科学的研究の応用
N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(3-Chlorophenyl)-4-oxobut-2-enamide
- N-(4-Chlorophenyl)-4-oxobut-2-enamide
- N-(3-Chlorophenyl)-4-(4-methylphenyl)-4-oxobut-2-enamide
Uniqueness
N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide is unique due to the presence of two chlorophenyl groups, which can enhance its reactivity and biological activity compared to similar compounds
特性
CAS番号 |
116356-00-4 |
|---|---|
分子式 |
C16H11Cl2NO2 |
分子量 |
320.2 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-6-4-11(5-7-12)15(20)8-9-16(21)19-14-3-1-2-13(18)10-14/h1-10H,(H,19,21) |
InChIキー |
PAESVEYJVVHQSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


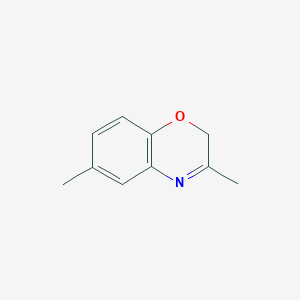
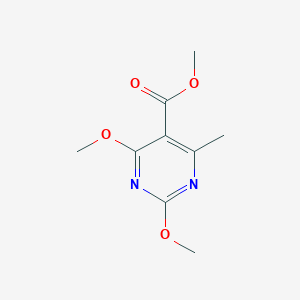
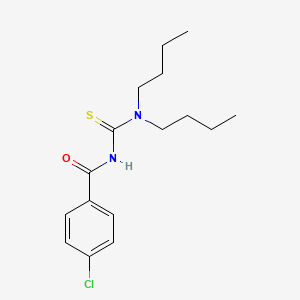
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
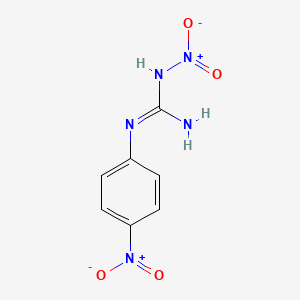
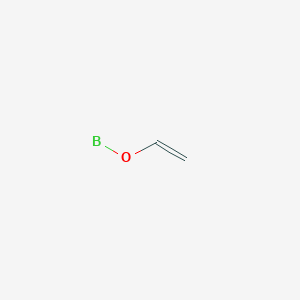
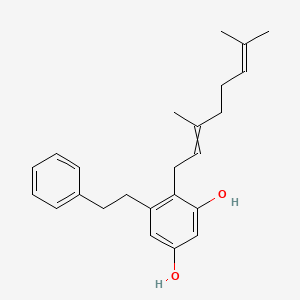
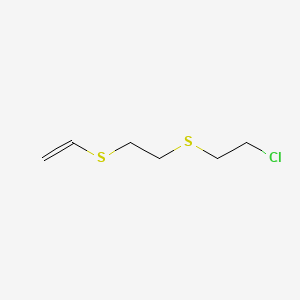
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
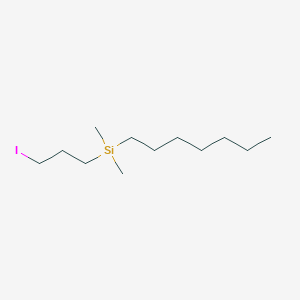
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
